

(2,4-Difluoro-3-methylphenyl)boronic acid CAS number lookup

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2,4-Difluoro-3-methylphenyl)boronic acid
Cat. No.:	B1471145

[Get Quote](#)

An In-Depth Technical Guide to **(2,4-Difluoro-3-methylphenyl)boronic Acid** for Advanced Drug Discovery

Executive Summary: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic use of **(2,4-Difluoro-3-methylphenyl)boronic acid**. We delve into its critical physicochemical properties, provide a robust, field-proven synthesis protocol with mechanistic insights, and detail its application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern pharmaceutical synthesis. This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to leverage this versatile building block to its fullest potential in creating novel molecular entities.

The Ascendancy of Boronic Acids in Medicinal Chemistry

The journey of a drug from concept to clinic is built upon the strategic assembly of molecular scaffolds.^[1] In this landscape, organoboron compounds, particularly boronic acids, have risen to prominence as exceptionally versatile and valuable building blocks.^{[2][3]} Initially, there was some apprehension regarding the potential toxicity of boron-containing compounds, a notion that has since been largely demystified.^[2] The approval and clinical success of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, marked a paradigm shift, underscoring the therapeutic potential of the boronic acid functional group.^{[2][4]}

The utility of boronic acids stems from their unique combination of stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][5] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation that allows for the construction of complex biaryl systems often found at the core of pharmacologically active molecules.[1][6] The ability to precisely introduce substituted aryl moieties makes boronic acids indispensable tools for library synthesis and lead optimization in drug discovery programs.[1]

Compound Profile: (2,4-Difluoro-3-methylphenyl)boronic acid

(2,4-Difluoro-3-methylphenyl)boronic acid is a specialized reagent designed for the precise introduction of a uniquely substituted phenyl ring into a target molecule. Its strategic importance lies in the specific arrangement of its substituents, which can profoundly influence the properties of the final compound.

Physicochemical & Structural Data

Property	Value	Source
CAS Number	1619980-13-0	[7]
Molecular Formula	C ₇ H ₇ BF ₂ O ₂	Inferred from structure
Molecular Weight	171.94 g/mol	[7]
Appearance	White to off-white solid	Typical for arylboronic acids
Purity	≥98%	[7]

The Strategic Rationale of the Substitution Pattern

The true value of this reagent is understood by analyzing the contribution of each substituent to the molecular design process:

- 2,4-Difluoro Substitution: The presence of two fluorine atoms imparts significant changes to the electronic properties of the phenyl ring. Fluorine is highly electronegative and can act as a weak hydrogen bond acceptor. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative

metabolism, and to improve pharmacokinetic properties such as membrane permeability and bioavailability.^[1]

- **3-Methyl Group:** The methyl group provides steric bulk and lipophilicity. Its position, ortho to one fluorine and meta to the other, can be used to control the conformation of the biaryl bond formed during coupling. This steric influence is a critical tool for medicinal chemists to fine-tune the three-dimensional shape of a molecule to optimize its binding affinity and selectivity for a biological target.

Synthesis and Mechanistic Underpinnings

The synthesis of arylboronic acids is a well-established process in organic chemistry. The most common and reliable route involves the reaction of an organometallic species (either a Grignard or organolithium reagent) with a trialkyl borate ester, followed by acidic hydrolysis.

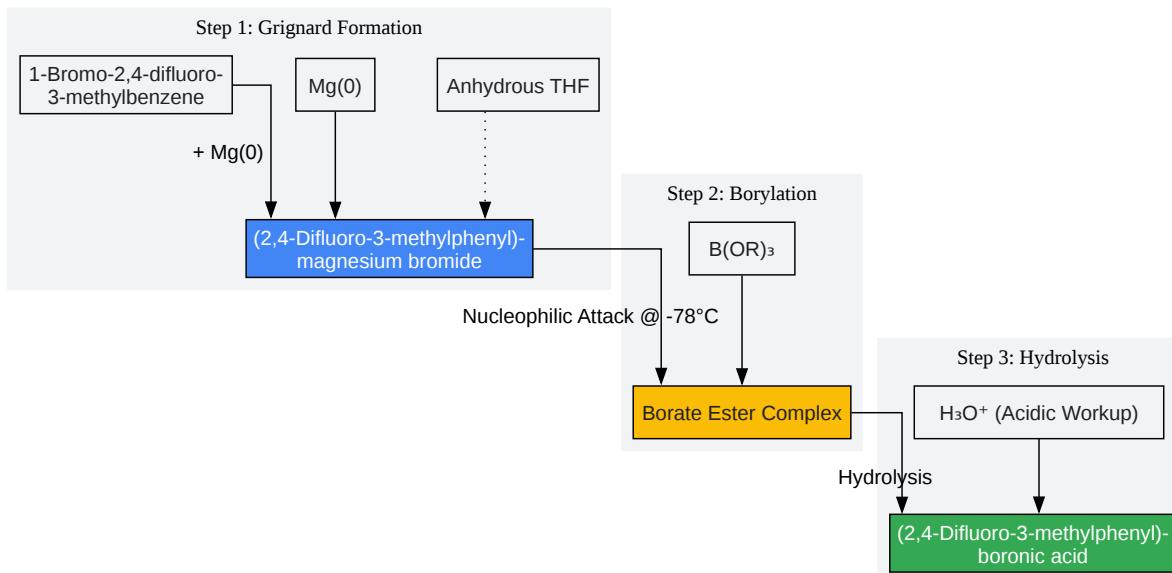
Recommended Synthesis Protocol

This protocol is adapted from established procedures for structurally similar fluorinated arylboronic acids.^{[8][9][10]} The core principle is the formation of an organometallic intermediate from 1-bromo-2,4-difluoro-3-methylbenzene, which then acts as a nucleophile.

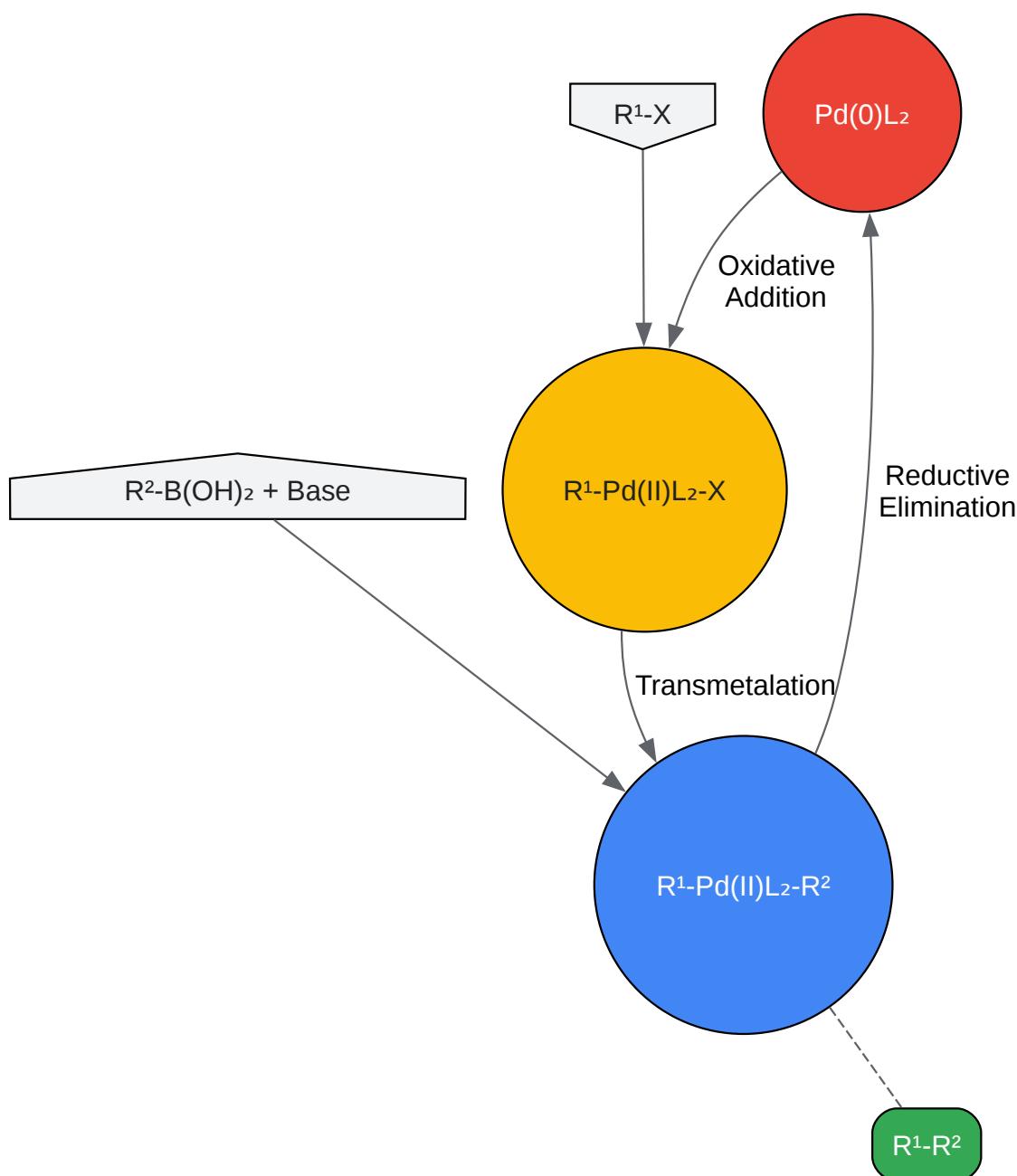
Prerequisites: All glassware must be flame-dried or oven-dried prior to use. All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

- 1-Bromo-2,4-difluoro-3-methylbenzene
- Magnesium turnings
- Anhydrous Tetrahydrofuran (THF)
- Trimethyl borate or Triisopropyl borate
- 1M Hydrochloric Acid (HCl)
- Anhydrous Magnesium Sulfate (MgSO_4)


- Ethyl acetate
- Hexanes

Step-by-Step Procedure:


- Grignard Reagent Formation:
 - To a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 equivalents).
 - Add a small crystal of iodine to activate the magnesium surface.
 - Add anhydrous THF to cover the magnesium.
 - Dissolve 1-bromo-2,4-difluoro-3-methylbenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
 - Add a small portion of the bromide solution to the magnesium suspension and gently heat to initiate the reaction. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue stirring the mixture for 1-2 hours to ensure complete formation of the Grignard reagent, (2,4-Difluoro-3-methylphenyl)magnesium bromide.
- Borylation:
 - In a separate flask, cool a solution of a trialkyl borate (e.g., trimethyl borate, 1.5 equivalents) in anhydrous THF to -78 °C using a dry ice/acetone bath.
 - Transfer the prepared Grignard reagent from the first flask to the borate solution via cannula, maintaining the temperature at -78 °C. Causality Note: This low temperature is critical to prevent over-addition of the Grignard reagent to the borate ester.
 - Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

- Hydrolysis and Workup:
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Slowly quench the reaction by adding 1M HCl solution. Stir vigorously for 30 minutes to hydrolyze the borate ester intermediate.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. [\[10\]](#)
 - Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- Purification:
 - The crude solid can be purified by recrystallization or by slurring in a solvent system such as hexanes/ethyl acetate to afford pure **(2,4-Difluoro-3-methylphenyl)boronic acid**.

Synthesis Workflow Diagram

The Suzuki-Miyaura Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

This protocol provides a general framework for coupling **(2,4-Difluoro-3-methylphenyl)boronic acid** with a generic aryl bromide.

Self-Validation: The reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

Materials:

- **(2,4-Difluoro-3-methylphenyl)boronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equivalents)
- Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Water)

Step-by-Step Procedure:

- **Reaction Setup:** To a reaction vessel, add the aryl bromide, **(2,4-Difluoro-3-methylphenyl)boronic acid**, and the base.
- **Inerting:** Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. **Causality Note:** This step is crucial as the $\text{Pd}(0)$ catalyst is sensitive to oxygen.
- **Solvent and Catalyst Addition:** Add the degassed solvent system, followed by the palladium catalyst.
- **Heating:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.

- Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine, then dry over Na_2SO_4 or MgSO_4 .
- Purification: Concentrate the organic layer and purify the residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Conclusion

(2,4-Difluoro-3-methylphenyl)boronic acid (CAS: 1619980-13-0) is more than a simple chemical reagent; it is a strategic tool for molecular design. Its unique substitution pattern allows medicinal chemists to introduce fluorine for enhanced metabolic stability and a sterically influential methyl group to probe and optimize molecular conformation. A thorough understanding of its synthesis and its application in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling empowers researchers to accelerate the development of novel, high-value pharmaceutical candidates.

References

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Public
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]
- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google P
- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. [Link]
- Commercially available and late-stage clinical trials boron-based drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. (2,4-Difluoro-3-methylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 8. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [(2,4-Difluoro-3-methylphenyl)boronic acid CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1471145#2-4-difluoro-3-methylphenyl-boronic-acid-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com